N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and various reagents to form the imidazo[1,2-b][1,2,4]triazole core. Common reaction conditions may involve:
Heating: Elevated temperatures to facilitate the formation of the triazole ring.
Catalysts: Use of catalysts such as acids or bases to promote specific reaction steps.
Solvents: Organic solvents like dichloromethane or ethanol to dissolve reactants and control reaction rates.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a nitroso compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide: can be compared with other imidazo[1,2-b][1,2,4]triazole derivatives.
This compound: can be compared with other nitrophenyl derivatives.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both nitro and phenyl groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C19H16N6O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C19H16N6O4/c1-11-7-8-13(25(28)29)9-14(11)20-16(26)10-15-18(27)22-19-21-17(23-24(15)19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3,(H,20,26)(H,21,22,23,27) |
InChI Key |
ROCBAYIVVQYQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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